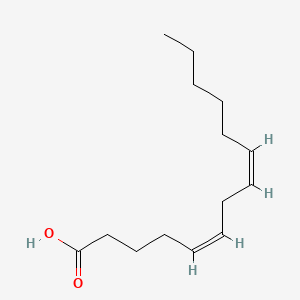

cis,cis-Tetradeca-5,8-dienoic acid

Description

Contextualization as a Polyunsaturated Fatty Acid (PUFA)

cis,cis-Tetradeca-5,8-dienoic acid is classified as a polyunsaturated fatty acid (PUFA), a class of fatty acids characterized by the presence of two or more double bonds in their hydrocarbon chain. nih.gov PUFAs are fundamental components of cellular structures and play crucial roles in various physiological processes.

The general functions of PUFAs are diverse and essential for maintaining cellular health and function. They are integral components of phospholipids, which form the basic structure of cell membranes. The presence and configuration of double bonds in PUFAs, such as the cis configuration in this compound, introduce kinks in the fatty acid chain. This structural feature prevents tight packing of phospholipids, thereby influencing the fluidity and permeability of cell membranes. vulcanchem.com

Furthermore, PUFAs serve as precursors for the synthesis of a wide array of signaling molecules, known as eicosanoids, which are involved in inflammation, blood clotting, and other cellular communication processes. They also play a role in energy metabolism and can modulate the expression of genes by interacting with nuclear receptors.

Nomenclature and Structural Isomerism

The systematic and unambiguous naming of chemical compounds is crucial for scientific communication. The nomenclature of this compound, along with its structural characteristics, provides precise information about its molecular architecture.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5Z,8Z)-tetradeca-5,8-dienoic acid. nih.gov The "(5Z,8Z)" designation specifies the geometry of the two double bonds located at the fifth and eighth carbon atoms, with the 'Z' indicating a cis configuration for both. This fatty acid is also known by several synonyms, including Goshuyic acid. nih.gov

Structural isomerism is a key concept in understanding the properties and functions of fatty acids. Isomers are molecules that have the same molecular formula but different structural arrangements. In the case of tetradeca-5,8-dienoic acid, isomers can differ in the configuration of the double bonds. While this compound has both double bonds in the cis configuration, other isomers such as those with trans configurations can exist. The cis configuration results in a bent molecular shape, whereas a trans configuration leads to a more linear structure, similar to that of a saturated fatty acid. vulcanchem.com This difference in three-dimensional structure significantly impacts the physical properties of the fatty acids and their biological roles, particularly in how they are incorporated into and affect the properties of cell membranes.

Significance in Contemporary Lipid Biochemistry Research

A primary area of research significance for this compound is its role as a key precursor in the biosynthesis of lipstatin (B1674855). Lipstatin is a potent and irreversible inhibitor of pancreatic lipase (B570770), an enzyme responsible for the breakdown of dietary fats.

Detailed research, including labeling studies, has elucidated the biosynthetic pathway of lipstatin in the bacterium Streptomyces toxytricini. These studies have definitively shown that the carbon skeleton of lipstatin is formed through a Claisen condensation reaction involving two fatty acid precursors: octanoic acid and this compound. Specifically, deuterium-labeling experiments have confirmed the incorporation of this compound into both the C13 and C6 side chains of the lipstatin molecule. This foundational research highlights the critical role of this compound as a building block for this medicinally relevant compound.

While the role of this compound in lipstatin biosynthesis is well-established, its broader metabolic fate in mammals and its potential as a direct precursor for other long-chain polyunsaturated fatty acids, such as linoleic acid, are areas where published research is less extensive. Further investigation is needed to fully understand the complete metabolic pathways and potential physiological roles of this specific fatty acid in different biological systems.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (5Z,8Z)-tetradeca-5,8-dienoic acid |

| Synonyms | Goshuyic acid, (Z,Z)-5,8-tetradecadienoic acid |

| Molecular Formula | C₁₄H₂₄O₂ |

| CAS Number | 39039-37-7 |

| ChEBI ID | CHEBI:70719 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 224.34 g/mol |

| Appearance | Solid |

| Number of Double Bonds | 2 |

| Double Bond Configuration | cis (Z) at positions 5 and 8 |

| Chemical Reactivity | The carboxylic acid group can undergo esterification and acid-base reactions. The double bonds are susceptible to addition reactions and oxidation. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

39039-37-7 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(5Z,8Z)-tetradeca-5,8-dienoic acid |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)/b7-6-,10-9- |

InChI Key |

HXHZGHRLVRFQDR-HZJYTTRNSA-N |

SMILES |

CCCCCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)O |

Other CAS No. |

39039-37-7 |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Distribution

Presence in Biological Systems

The identification of cis,cis-Tetradeca-5,8-dienoic acid in nature is primarily linked to specialized roles within particular organisms. Its presence is not ubiquitous but rather confined to specific molecular structures and tissues.

Identification in Specific Organisms and Tissues

Detailed biochemical analysis has pinpointed the presence of this fatty acid in the visual system of mammals. Specifically, it has been identified in the bovine retina as a component of the rod transducin alpha subunit (Tαr), a key protein in the visual signal transduction cascade. ebi.ac.uk

Research involving the analysis of tryptic fragments of bovine retinal Tαr through methods like electrospray mass spectrometry and gas chromatography led to the discovery of a novel heterogeneous fatty acylation at the protein's NH2-terminus. ebi.ac.uk this compound was found to be one of four different fatty acyl groups attached to the N-terminal glycine (B1666218) residue of this protein. ebi.ac.uk This covalent modification highlights a specific functional role for the acid within the complex machinery of vision.

Additionally, some chemical industry resources note that the compound has been observed to inhibit oviposition and egg-laying in insects such as the fruit fly (Drosophila melanogaster) and the red flour beetle (Tribolium castaneum), suggesting a potential role in insect biology and chemical ecology. cymitquimica.com

Table 1: Documented Occurrences of cis,cis-Tetradeca-5,8-dienoic acid in Organisms

| Organism | Tissue / Location | Finding |

|---|---|---|

| Bovine (Bos taurus) | Retina | Identified as a fatty acyl group on the rod transducin alpha subunit (Tαr). ebi.ac.uk |

| Fruit Fly (Drosophila melanogaster) | Not specified | Reported to inhibit oviposition and egg-laying behavior. cymitquimica.com |

| Red Flour Beetle (Tribolium castaneum) | Not specified | Reported to inhibit oviposition and egg-laying behavior. cymitquimica.com |

Trace Levels and Specific Lipid Classes

This compound is classified as an unsaturated fatty acid. nih.gov In the context of its most well-documented biological role, it exists as a fatty acyl residue, specifically a (cis,cis-delta 5, delta 8)-tetradecadienoyl group. ebi.ac.uk This residue is amide-linked to the terminal glycine of the Tαr protein. ebi.ac.uk

The compound also exists in the form of cis,cis-tetradeca-5,8-dienoyl-CoA. ebi.ac.uk This molecule is the result of the formal condensation of the carboxy group of this compound with the thiol group of coenzyme A. ebi.ac.uk The presence of this CoA derivative suggests its involvement in metabolic pathways requiring fatty acid activation.

Table 2: Lipid Classifications and Forms of cis,cis-Tetradeca-5,8-dienoic acid

| Form | Lipid Classification | Context |

|---|---|---|

| cis,cis-Tetradeca-5,8-dienoic acid | Polyunsaturated Long-Chain Fatty Acid | Base molecule. nih.gov |

| (cis,cis-delta 5, delta 8)-tetradecadienoyl group | Fatty Acyl Residue | Component of acylated protein in bovine retina. ebi.ac.uk |

| cis,cis-tetradeca-5,8-dienoyl-CoA | Unsaturated Fatty Acyl-CoA | Activated form for metabolic processes. ebi.ac.uk |

Environmental and Dietary Sources

Information regarding the specific environmental reservoirs or common dietary sources of this compound is not extensively documented in scientific literature. However, some sources in the chemical industry indicate its relevance in food chemistry as a component of polyunsaturated fats and its use in the synthesis of membrane lipids like sphingolipids. cymitquimica.com The identification of the compound in bovine retinal tissue implies that it can be present in animal-derived products, though its concentration and prevalence in the human diet have not been quantified.

Biosynthetic Pathways and Enzymology

De Novo Synthesis Mechanisms

Contrary to the typical de novo synthesis of fatty acids, which involves the sequential addition of two-carbon units by fatty acid synthase (FAS) to create saturated fatty acids, cis,cis-tetradeca-5,8-dienoic acid is not assembled from scratch. Instead, its generation in microbial systems like Streptomyces toxytricini relies on the modification of a pre-existing polyunsaturated fatty acid. nih.gov The primary pathway involves the incomplete beta-oxidation of a longer-chain fatty acid, linoleic acid, rather than a complete build-up from acetyl-CoA precursors. nih.govwikipedia.org

Elongation and Desaturation Processes

The formation of this compound is a process of chain shortening and modification rather than elongation and de novo desaturation.

The characteristic double bonds at the Δ5 and Δ8 positions are not introduced onto a saturated 14-carbon precursor. They are pre-existing in the parent molecule, linoleic acid (C18:2, Δ9,12), which is taken up by the organism. The enzymatic machinery of the cell then modifies this precursor. The biosynthesis of lipstatin (B1674855) in S. toxytricini involves a six-gene operon (lst) that includes homologues of acyl-CoA synthetase and β-ketoacyl-acyl carrier protein synthases, which are essential for processing the fatty acid precursors. nih.gov The pathway includes a hydration step catalyzed by an enoyl hydratase homologue to add a hydroxyl group. wikipedia.org

Tracer and feeding experiments have definitively identified the key precursors and intermediates in the pathway leading to and utilizing this compound. nih.govresearchgate.net

Precursor Fatty Acid : The ultimate precursor is linoleic acid , an 18-carbon polyunsaturated fatty acid. nih.govwikipedia.org In the bacterium Streptomyces toxytricini, linoleic acid undergoes two rounds of β-oxidation to be shortened to the 14-carbon chain of tetradeca-5,8-dienoic acid. wikipedia.org

Metabolic Intermediates : A key hydroxylated intermediate derived from this pathway is (3S,5Z,8Z)-3-hydroxytetradeca-5,8-dienoic acid . nih.gov This molecule, often in its activated coenzyme A (CoA) form, is a direct participant in the subsequent condensation reactions. nih.gov

Incorporation into Complex Lipids and Derivatives

This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules, most notably the pancreatic lipase (B570770) inhibitor, lipstatin.

The biosynthesis of lipstatin in Streptomyces toxytricini is a well-studied example of the metabolic fate of this compound. wikipedia.orgnih.gov The carbon skeleton of lipstatin is formed through a Claisen condensation reaction between two distinct fatty acid-derived precursors. researchgate.netresearchgate.net

First Precursor : (3S,5Z,8Z)-3-hydroxytetradeca-5,8-dienoyl-CoA is formed from the incomplete β-oxidation of linoleic acid. nih.govwikipedia.org

Second Precursor : A second fatty acid, octanoic acid , is carboxylated to form hexylmalonic acid, which is then activated. wikipedia.orgresearchgate.net

These two precursors are condensed by a polyketide synthase-like enzymatic machinery to form the core structure of lipstatin. nih.govresearchgate.net This backbone is further modified by the attachment of an N-formyl-L-leucine group to a hydroxyl on the C14-derived chain, completing the synthesis of lipstatin. nih.govwikipedia.org

For this compound to be metabolically active and participate in biosynthetic reactions, it must first be activated. This activation occurs through its formal condensation with the thiol group of coenzyme A, forming cis,cis-tetradeca-5,8-dienoyl-CoA . ebi.ac.uknih.gov This high-energy thioester is the substrate for subsequent enzymatic transformations. ebi.ac.uk

Beyond its role in secondary metabolite synthesis in bacteria, this specific acyl-CoA has been identified in vertebrates. It is one of several fatty acyl groups found amide-linked to the N-terminal glycine (B1666218) residue of the rod transducin alpha subunit (Tαr), a key protein in the visual signal transduction cascade. ebi.ac.uk This indicates a role for this specific fatty acid in the covalent modification and function of G-proteins.

Compound Data Tables

Table 1: Fatty Acids and Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Role |

|---|---|---|---|

| This compound | (5Z,8Z)-tetradeca-5,8-dienoic acid | C₁₄H₂₄O₂ | Core subject compound; Precursor in biosynthesis nih.gov |

| Linoleic acid | (9Z,12Z)-octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | Primary precursor fatty acid nih.govwikipedia.org |

| Octanoic acid | Octanoic acid | C₈H₁₆O₂ | Co-precursor in Lipstatin biosynthesis nih.govresearchgate.net |

Table 2: Acyl-Coenzyme A Derivatives

| Compound Name | Molecular Formula | Function |

|---|---|---|

| cis,cis-tetradeca-5,8-dienoyl-CoA | C₃₅H₅₈N₇O₁₇P₃S | Activated form for biosynthesis and protein modification ebi.ac.uknih.gov |

Table 3: Complex Lipids and Other Compounds

| Compound Name | Systematic IUPAC Name | Molecular Formula | Description |

|---|---|---|---|

| Lipstatin | (2S,4Z,7Z)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl (2S)-2-formamido-4-methylpentanoate | C₂₉H₄₉NO₅ | Natural product; Pancreatic lipase inhibitor derived from this compound wikipedia.org |

| N-formyl-L-leucine | (2S)-2-formamido-4-methylpentanoic acid | C₇H₁₃NO₃ | Amino acid derivative attached to the lipstatin backbone wikipedia.org |

Acylcarnitine Esterification Pathways

The transformation of this compound into its corresponding acylcarnitine, (5Z,8Z)-tetradecadienoylcarnitine, is a critical step for its transport into the mitochondrial matrix for subsequent β-oxidation. hmdb.cahmdb.ca This process, known as esterification, is part of the carnitine shuttle system, which facilitates the movement of long-chain fatty acids across the otherwise impermeable inner mitochondrial membrane. wikipedia.orgnih.gov

Step 1: Activation to Acyl-CoA

Before esterification to carnitine can occur, this compound must first be activated. This activation reaction takes place on the outer mitochondrial membrane. wikipedia.org A family of enzymes known as acyl-CoA synthetases catalyzes the formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of coenzyme A (CoA). wikipedia.org This two-step process yields the activated fatty acyl-CoA, in this case, (5Z,8Z)-tetradecadienoyl-CoA. wikipedia.orgnih.gov

The reaction proceeds through a fatty acyl-adenylate intermediate and is driven forward by the immediate hydrolysis of pyrophosphate. wikipedia.org The substrate specificity of these synthetases is determined by their fatty acid-binding site, which accommodates specific carbon-chain lengths and degrees of saturation. nih.gov

Step 2: Transesterification to Acylcarnitine

Once activated, the (5Z,8Z)-tetradecadienoyl-CoA is a substrate for carnitine acyltransferase I (also known as carnitine palmitoyltransferase I or CPT1), an enzyme located on the outer mitochondrial membrane. hmdb.cawikipedia.org CPT1 catalyzes the transfer of the (5Z,8Z)-tetradecadienoyl group from CoA to the hydroxyl group of L-carnitine. wikipedia.orgresearchgate.net This transesterification reaction forms (5Z,8Z)-tetradecadienoylcarnitine and releases free coenzyme A. wikipedia.org

This compound, being a C14 fatty acid, is classified as a long-chain fatty acid, and its transport into the mitochondria is dependent on this carnitine shuttle mechanism. wikipedia.orgnih.gov The resulting (5Z,8Z)-tetradecadienoylcarnitine can then be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). wikipedia.org

Enzymology and Substrate Specificity

The key enzymes in this pathway belong to the carnitine acyltransferase family. researchgate.net There are different isoforms of these enzymes with varying substrate specificities and tissue distribution. nih.gov

Carnitine Palmitoyltransferase I (CPT1) : Exists in different isoforms (e.g., CPT1A in the liver and CPT1B in muscle). nih.gov It is responsible for the initial esterification in the cytosol. researchgate.net Long-chain acyl-CoA derivatives with 12 or more carbons can act as substrates. nih.govnih.gov

Carnitine Octanoyltransferase (COT) : This enzyme is typically involved with medium-chain fatty acids. However, studies on carnitine acetyltransferase, which transfers acyl groups up to 10 carbons long, show that longer-chain acyl-CoAs (like myristoyl-CoA, C14:0) can act as potent inhibitors, suggesting interaction with the enzyme's binding sites. nih.govnih.gov This indicates a degree of specificity based on acyl chain length.

Carnitine Palmitoyltransferase II (CPT2) : Located on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, transferring the acyl group from acylcarnitine back to CoA within the mitochondrial matrix, regenerating the acyl-CoA for β-oxidation. wikipedia.org

The table below summarizes the key enzymes and their roles in the acylcarnitine esterification of long-chain fatty acids like this compound.

| Enzyme | Location | Substrates | Product | Function |

| Long-Chain Acyl-CoA Synthetase | Outer Mitochondrial Membrane | This compound, ATP, CoA | (5Z,8Z)-Tetradecadienoyl-CoA, AMP, PPi | Activation of the fatty acid. wikipedia.org |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | (5Z,8Z)-Tetradecadienoyl-CoA, L-Carnitine | (5Z,8Z)-Tetradecadienoylcarnitine, CoA | Esterification for mitochondrial transport. wikipedia.orgnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | (5Z,8Z)-Tetradecadienoylcarnitine | (5Z,8Z)-Tetradecadienoylcarnitine | Transport across the inner membrane. wikipedia.org |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | (5Z,8Z)-Tetradecadienoylcarnitine, CoA | (5Z,8Z)-Tetradecadienoyl-CoA, L-Carnitine | Re-conversion to Acyl-CoA in the matrix for β-oxidation. wikipedia.org |

The entire process ensures that long-chain fatty acids are efficiently delivered to the site of oxidation, with the acylation state of carnitine being dynamically linked to the cellular pools of coenzyme A through the reversible action of these transferases. researchgate.net

Metabolic Transformations and Turnover

Catabolic Pathways: Beta-Oxidation Considerations

The primary catabolic pathway for fatty acids, including cis,cis-tetradeca-5,8-dienoic acid, is beta-oxidation, a mitochondrial process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH₂. wikipedia.org These products subsequently enter the citric acid cycle and the electron transport chain to generate ATP. abcam.comlibretexts.org

As a long-chain fatty acid, this compound cannot freely cross the inner mitochondrial membrane. wikipedia.org Its entry into the mitochondrial matrix for beta-oxidation is dependent on the carnitine shuttle system. The process begins in the cytosol where the fatty acid is activated by conversion to its coenzyme A (CoA) derivative, cis,cis-tetradeca-5,8-dienoyl-CoA. abcam.comebi.ac.uknih.gov

This activated form is then enzymatically esterified to carnitine by carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, forming (5Z,8Z)-tetradecadienoylcarnitine. abcam.comnih.govebi.ac.uk This acylcarnitine molecule is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). abcam.com Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, converting (5Z,8Z)-tetradecadienoylcarnitine back to cis,cis-tetradeca-5,8-dienoyl-CoA and freeing carnitine to be shuttled back to the cytosol. abcam.com The presence of (5Z,8Z)-tetradecadienoylcarnitine has been identified in metabolomic studies, confirming its role as a metabolic intermediate in the transport of its parent fatty acid. ebi.ac.uk

Table 1: Molecules in the Mitochondrial Transport of this compound

| Molecule Name | Molecular Formula | Function | Location |

|---|---|---|---|

| This compound | C₁₄H₂₄O₂ | Substrate for activation | Cytosol |

| cis,cis-Tetradeca-5,8-dienoyl-CoA | C₃₅H₅₈N₇O₁₇P₃S | Activated form for carnitine conjugation | Cytosol / Mitochondrial Matrix |

Once converted back to cis,cis-tetradeca-5,8-dienoyl-CoA within the mitochondrial matrix, the fatty acid is a substrate for the beta-oxidation spiral. libretexts.org The oxidation of polyunsaturated fatty acids like this one requires additional enzymatic steps compared to saturated fatty acids to handle the cis double bonds. The standard four steps of beta-oxidation—dehydrogenation, hydration, oxidation, and thiolysis—proceed until a double bond is encountered. abcam.com

For this compound, after two cycles of beta-oxidation, the resulting acyl-CoA would have a cis-Δ³ double bond, which cannot be processed by the standard acyl-CoA dehydrogenase. An isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to continue. Further along the chain, the second double bond presents another challenge that typically requires the action of both an isomerase and a reductase. While this compound is a known metabolite, specific studies detailing the precise enzymatic sequence and intermediates for its complete oxidation are not extensively documented. However, impaired beta-oxidation can lead to an accumulation of intermediate-chain acylcarnitines. nih.gov

Anabolic Fates and Lipid Remodeling

Beyond catabolism, this compound can be used for anabolic purposes, primarily through its incorporation into more complex lipid structures. This process is crucial for maintaining membrane fluidity, cellular signaling, and energy storage. After activation to cis,cis-tetradeca-5,8-dienoyl-CoA, the acyl group can be esterified into various lipid classes, including phospholipids, triglycerides, and cholesterol esters.

Research has shown that this specific fatty acid is utilized in protein acylation. For instance, the alpha subunit of the rod transducin (Tαr), a key protein in the visual signal transduction cascade, was found to be heterogeneously acylated at its N-terminus with several fatty acids, including (cis,cis-delta 5, delta 8)-tetradecadienoyl (C14:2). ebi.ac.uk This covalent modification highlights a specific anabolic role for this fatty acid in modulating protein function and localization. ebi.ac.uk

Studies on structurally similar fatty acid isomers suggest that both the position and geometry of the double bonds can influence the fatty acid's incorporation into different lipid classes. nih.govosti.gov For example, research on octadecenoic acid isomers indicated discrimination against certain isomers in cholesterol esters and specific positions of phospholipids, which suggests that enzymes involved in lipid remodeling can distinguish between different fatty acid structures. nih.gov This implies that the unique structure of this compound likely dictates its specific destinations and roles within the cellular lipidome.

Isomerization Processes in Biological Contexts

Isomerization of fatty acid double bonds is a critical process in metabolism, particularly during beta-oxidation of unsaturated fatty acids and in the endogenous synthesis of specific isomers from dietary precursors. While the enzymatic machinery for isomerizing double bonds during catabolism is well-established, direct evidence for the isomerization of this compound outside of this context in biological systems is limited.

In lactating dairy cattle, for example, vaccenic acid (trans-11-18:1) is endogenously converted to cis-9, trans-11 conjugated linoleic acid (CLA) by the enzyme Δ9-desaturase, demonstrating a well-defined isomerization and desaturation pathway. nih.gov This highlights that cells possess enzymes capable of modifying double bond positions and configurations. However, specific isomerases that would act on this compound for purposes other than its degradation have not been characterized. Studies on other fatty acids also indicate that the body can distinguish between and selectively metabolize different isomers, but this does not inherently confirm active isomerization of this specific compound into a different structural form for anabolic use. nih.gov

Biological and Biochemical Roles

Fundamental Roles in Lipid Metabolism

For cis,cis-tetradeca-5,8-dienoic acid to be metabolized for energy or used in anabolic pathways, it must first be activated. This activation is a fundamental step in lipid metabolism where the fatty acid is esterified to coenzyme A (CoA), forming its metabolically active thioester derivative, cis,cis-tetradeca-5,8-dienoyl-CoA. ebi.ac.uknih.gov This conversion is catalyzed by acyl-CoA synthetases.

Once activated, the fatty acyl-CoA can enter the mitochondrial β-oxidation pathway to be catabolized for energy. The degradation of polyunsaturated fatty acids like this one requires a specific set of enzymes in addition to the core β-oxidation machinery. The metabolism of the cis-Δ5 double bond can proceed via the standard β-oxidation pathway. Research comparing the oxidation of trans- and cis-isomers of a related fatty acid, tetradecenoic acid, has shown that the cis-isomer is a more efficiently processed substrate by long-chain acyl-CoA dehydrogenase (LCAD), suggesting that the cis-Δ5 configuration of this compound is amenable to this enzymatic step.

However, as β-oxidation proceeds, the cis-Δ8 double bond is converted to a cis-Δ2 configuration in a subsequent cycle, which cannot be processed by the standard hydratase enzyme. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert this cis-Δ2 intermediate to the trans-Δ2 isomer, allowing β-oxidation to continue. This enzymatic step is a hallmark of the metabolism of most unsaturated fatty acids.

Contribution to Cellular Membrane Architecture and Fluidity

The physical properties of fatty acids are crucial for their role in the structure of cellular membranes. As a polyunsaturated fatty acid, this compound is expected to contribute to the fluidity of phospholipid bilayers. The presence of cis double bonds introduces kinks in the acyl chain, which prevents tight packing of the phospholipid molecules. This increased spacing lowers the melting point of the membrane and enhances its fluidity, which is essential for the function of membrane-embedded proteins and for cellular processes like signaling and transport.

While direct experimental studies measuring the specific impact of this compound on membrane fluidity are not extensively documented, its presence in the membrane fraction of human metabolites suggests it is incorporated into phospholipids. nih.gov The incorporation of other polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA), has been shown to modulate membrane fluidity and the activity of associated enzymes. By analogy, the integration of this compound into cellular membranes would play a role in maintaining the dynamic and fluid nature of these critical cellular barriers.

Precursor Functions in Signaling Molecule Generation

Eicosanoids are a class of potent signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, that are primarily synthesized from 20-carbon polyunsaturated fatty acids like arachidonic acid (20:4n-6). While this compound is a 14-carbon fatty acid, it is theoretically possible for it to serve as a substrate for fatty acid elongase and desaturase enzymes, which could convert it into a 20-carbon precursor suitable for the eicosanoid pathway.

The structural features of the resulting elongated fatty acid would be critical. For instance, the presence of a double bond at the Δ8 position is a key feature of arachidonic acid, which is essential for its conversion by cyclooxygenase (COX) enzymes. As this compound possesses a cis-Δ8 double bond, its elongated products could potentially interact with these pathways. However, direct evidence confirming its elongation and subsequent conversion into eicosanoids is currently lacking, and this role remains hypothetical.

A specific and well-documented signaling-related role for this compound is in the covalent modification of proteins. It is one of several fatty acids involved in the heterogeneous N-terminal acylation of the alpha subunit of the rod transducin protein (Tαr) in the vertebrate retina. ebi.ac.uk Transducin is a key G-protein in the visual signal transduction cascade.

In this process, this compound (as cis,cis-tetradeca-5,8-dienoyl-CoA) is amide-linked to the N-terminal glycine (B1666218) residue of the Tαr subunit. ebi.ac.uk This modification, along with acylation by other fatty acids like lauric, myristic, and cis-5-tetradecaenoic acid, influences the protein's interaction with other components of the signaling pathway. This N-terminal fatty acylation is a crucial post-translational modification that modulates the function of this essential sensory G-protein.

Documented Bioactive Metabolite of this compound

| Metabolite | Target Protein | Biological Role | Reference |

|---|---|---|---|

| cis,cis-tetradeca-5,8-dienoyl-Tαr | Rod Transducin Alpha Subunit (Tαr) | Modulation of visual signal transduction cascade. | ebi.ac.uk |

Modulation of Gene Expression

Fatty acids and their derivatives can act as signaling molecules that regulate the expression of genes, particularly those involved in lipid metabolism. This regulation is often mediated by nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. Upon binding a fatty acid or its derivative, PPARs form a complex with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator-responsive elements (PPREs) in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov

While various saturated and unsaturated fatty acids have been shown to activate PPARs, specific studies demonstrating a direct interaction between this compound and any PPAR isoform are not available. nih.gov Therefore, while it is plausible that this fatty acid could participate in the network of lipid-mediated gene regulation, its specific targets and effects on transcription factor activity have not been established.

Influence on Mitochondrial Bioenergetics and Function

Mitochondria are central to cellular energy metabolism through the process of oxidative phosphorylation. Fatty acids can influence mitochondrial function in several ways beyond serving as fuel for β-oxidation. Some fatty acids have been shown to act as uncouplers of oxidative phosphorylation, a process where they dissipate the proton gradient across the inner mitochondrial membrane, leading to increased respiration but decreased ATP synthesis.

For example, cis-4-decenoic acid, a metabolite that accumulates in medium-chain acyl-CoA dehydrogenase deficiency, has been demonstrated to uncouple oxidative phosphorylation and inhibit respiratory chain complexes in rat brain mitochondria. nih.gov This suggests that structurally related unsaturated fatty acids could have similar effects. However, there is currently no direct experimental research confirming that this compound influences mitochondrial bioenergetics by acting as an uncoupler or by otherwise affecting mitochondrial membrane potential or respiratory rates. Its primary role in mitochondria appears to be as a substrate for energy production via β-oxidation.

Impact on Mitochondrial Membrane Potential (General Fatty Acid Context)

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy production, established by the pumping of protons across the inner mitochondrial membrane during electron transport. This creates an electrochemical gradient that drives the synthesis of ATP. Fatty acids, as both energy substrates and signaling molecules, can significantly influence this potential. The interaction of fatty acids with the mitochondrial inner membrane can lead to a phenomenon known as uncoupling, which dissipates the proton gradient, reducing the membrane potential and, consequently, ATP synthesis.

The chemical structure of a fatty acid, specifically its chain length and degree of unsaturation, plays a pivotal role in its effect on mitochondrial membrane potential. Generally, the presence of double bonds in the acyl chain increases the depolarizing effects of fatty acids. nih.gov Unsaturated fatty acids are more potent uncouplers of oxidative phosphorylation compared to their saturated counterparts. nih.gov This effect is attributed to their ability to more readily flip-flop across the inner mitochondrial membrane, carrying protons with them and thus dissipating the proton gradient.

The table below summarizes the impact of different fatty acids on mitochondrial membrane potential, as observed in various experimental models.

| Fatty Acid | Chain Length & Unsaturation | Cell/Tissue Type | Observed Effect on Mitochondrial Membrane Potential (ΔΨm) |

| Lauric Acid | C12:0 | Human Primary Myotubes | No significant change |

| Myristic Acid | C14:0 | Porcine Enterocytes (IPEC-J2) | Mildly decreased |

| Palmitic Acid | C16:0 | Human Primary Myotubes, Porcine Enterocytes | Significant decrease/depolarization |

| Stearic Acid | C18:0 | Porcine Enterocytes (IPEC-J2) | Significant decrease/depolarization |

| Docosahexaenoic Acid (DHA) | C22:6 (n-3) | Human Ovarian & Cervical Cancer Cells | Loss of ΔΨm |

This table is a compilation of findings from multiple sources and is for illustrative purposes.

It is important to note that the uncoupling effect of fatty acids is a complex process. While mild uncoupling can be a physiological mechanism to decrease the production of reactive oxygen species (ROS), excessive uncoupling leads to a significant drop in ATP production and can trigger pathways leading to cell death. nih.govfrontiersin.org The interaction of fatty acids with specific mitochondrial proteins, such as the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), is also a key factor in their effect on membrane potential. bibliotekanauki.pl

ATP Release and Energy Homeostasis (General Fatty Acid Context)

Fatty acids are a primary source of energy for many tissues, yielding a significant amount of ATP upon their complete oxidation. The catabolism of fatty acids occurs primarily through the β-oxidation pathway within the mitochondria, which generates acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain, respectively, to drive the synthesis of ATP.

The regulation of fatty acid metabolism is central to maintaining energy homeostasis within the body. In states of high energy demand or during periods of fasting, fatty acids are released from adipose tissue and transported to other tissues, such as skeletal muscle, heart, and liver, to be used for ATP production. nih.gov This metabolic flexibility is crucial for survival.

However, the same properties of fatty acids that make them excellent energy stores can also disrupt energy balance when present in excess. The uncoupling of oxidative phosphorylation by fatty acids, as discussed in the previous section, directly impacts ATP synthesis. By dissipating the proton gradient, uncoupling reduces the efficiency of ATP synthase, leading to a decrease in ATP production even as oxygen consumption may increase. nih.gov

The chain length and degree of saturation of fatty acids influence their impact on ATP levels. For example, studies on sensory neurons have shown that long-chain saturated fatty acids like palmitate (C16:0) and stearate (B1226849) (C18:0) can cause a dose-dependent reduction in ATP levels, whereas shorter-chain saturated fatty acids like laurate (C12:0) and myristate (C14:0) have no significant impact. nih.gov Similarly, in intestinal epithelial cells, palmitic and stearic acids were found to reduce ATP production, while lauric and myristic acids only caused a mild decrease. nih.gov

The following table provides an overview of the effects of different fatty acids on ATP production in various cell types.

| Fatty Acid | Chain Length & Unsaturation | Cell/Tissue Type | Observed Effect on ATP Production |

| Lauric Acid | C12:0 | Sensory Neurons, Porcine Enterocytes | No significant impact or mild decrease |

| Myristic Acid | C14:0 | Sensory Neurons, Porcine Enterocytes | No significant impact or mild decrease |

| Palmitic Acid | C16:0 | Sensory Neurons, Porcine Enterocytes | Dose-dependent reduction |

| Stearic Acid | C18:0 | Sensory Neurons, Porcine Enterocytes | Dose-dependent reduction, nearly abolished at high concentrations |

This table is a compilation of findings from multiple sources and is for illustrative purposes.

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of fatty acids, providing detailed information about their chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For unsaturated fatty acids, ¹H and ¹³C NMR provide characteristic signals that help identify key structural features. nih.gov

¹H NMR: In the ¹H NMR spectrum of a di-unsaturated fatty acid like cis,cis-tetradeca-5,8-dienoic acid, distinct chemical shifts are expected for different types of protons. Olefinic protons (–CH=CH–) typically resonate in the region of 5.3-5.5 ppm. nih.govaocs.org The protons on the carbon atoms adjacent to the double bonds (allylic protons) appear around 2.0-2.3 ppm, while the bis-allylic protons, located between the two double bonds (at C-7), would produce a characteristic signal around 2.8 ppm. aocs.org The terminal methyl group (CH₃) protons usually appear as a triplet at approximately 0.9 ppm. magritek.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carboxyl carbon (–COOH) is typically found in the 175-180 ppm region. Carbons of the double bonds (olefinic carbons) resonate between 120 and 135 ppm. The chemical shifts of the other saturated carbons in the chain provide further structural detail.

²H NMR: Deuterium (B1214612) (²H) NMR spectroscopy, particularly in chiral liquid crystalline media, is a specialized technique used to investigate the stereochemistry of fatty acids. sigmaaldrich.com This method can differentiate between the pro-R and pro-S positions of hydrogen atoms on a methylene (B1212753) group, providing insights into the stereospecificity of enzymatic reactions like desaturation. nih.gov While specific ²H NMR studies on this compound are not prominent in the literature, the technique is broadly applicable to understanding the biosynthesis of unsaturated fatty acids. sigmaaldrich.com

A summary of expected ¹H NMR chemical shift regions for this compound is presented in Table 1.

| Proton Type | Expected Chemical Shift (ppm) |

| Terminal Methyl (CH₃) | ~0.9 |

| Methylene Chain (-(CH₂)n-) | ~1.3 |

| Allylic (C-4, C-10) | ~2.0-2.3 |

| Bis-allylic (C-7) | ~2.8 |

| Olefinic (-CH=CH-) | ~5.3-5.5 |

| Carboxylic Acid (-COOH) | >10 |

Table 1. Predicted ¹H NMR Chemical Shift Ranges for cis,cis-Tetradeca-5,8-dienoic Acid.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of fatty acids. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.govnih.gov

For this compound (C₁₄H₂₄O₂), the expected exact mass is 224.17763 g/mol . nih.gov In electrospray ionization (ESI), it would typically be detected as the deprotonated molecule [M-H]⁻ in negative ion mode.

While a specific mass spectrum for the free acid is not widely published, analysis of its CoA derivative, cis,cis-tetradeca-5,8-dienoyl-CoA, shows characteristic fragmentation. ebi.ac.uk Tandem MS (MS/MS) experiments would be used to fragment the parent ion, yielding product ions that can help to locate the positions of the double bonds.

Chromatographic Separations

Chromatographic methods are essential for isolating and quantifying fatty acids from complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for fatty acid analysis. unibuc.ro Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. mdpi.comnih.gov The separation of FAMEs is achieved on a capillary column, often with a polar stationary phase, which allows for the separation of isomers based on chain length, and the number and position of double bonds. nih.govnih.gov

The retention time of the this compound methyl ester would be specific to the column and conditions used. The mass spectrometer provides identification based on the mass spectrum of the eluting FAME, which typically shows a clear molecular ion (M⁺) and characteristic fragmentation patterns.

Liquid Chromatography Techniques

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing fatty acids without the need for derivatization. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, fatty acids are separated based on their hydrophobicity. researchgate.net Longer chain and more saturated fatty acids have longer retention times. This technique can be used to separate different fatty acids within a sample. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative LC method that can separate lipids based on their polarity. unibuc.ro

The choice between GC-MS and LC-MS often depends on the specific research question, with GC-MS generally offering higher chromatographic resolution for isomers and LC-MS being advantageous for analyzing a broader range of lipids, including very-long-chain fatty acids, without derivatization. nih.govnih.gov

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a dynamic approach used to trace the metabolic fate of molecules within a biological system. mdpi.com In the context of this compound, stable isotopes such as deuterium (²H) or carbon-13 (¹³C) can be incorporated into the molecule. nih.govnih.gov

For instance, cells or organisms can be supplied with a ¹³C-labeled precursor, such as [¹³C]-glucose or [¹³C]-acetate. The incorporation of these heavy isotopes into newly synthesized fatty acids can then be monitored by MS or NMR. nih.govresearchgate.net This allows researchers to quantify the relative contributions of de novo synthesis versus the uptake of the fatty acid from external sources.

Similarly, providing an organism with ¹⁴C-labeled octadecadienoic acids has been used to study their metabolism, a principle that is applicable to this compound. nih.gov By tracking the appearance of the isotope label in other molecules, it is possible to map the pathways of fatty acid elongation, desaturation, and degradation.

The analytical methods for detecting the isotopic labels are highly sensitive. Mass spectrometry can distinguish between the unlabeled fatty acid and its isotopically labeled counterparts based on their mass difference. nih.govnih.gov NMR can also be used to identify the specific positions of the labels within the molecule.

A summary of the analytical techniques and their applications for this compound is provided in Table 2.

| Technique | Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Positions of double bonds, chain structure |

| ²H NMR | Stereochemical Analysis | Stereospecificity of biosynthesis |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula (with HRMS), identification |

| Gas Chromatography-MS (GC-MS) | Separation and Quantification | Isomer separation, quantification of FAMEs |

| Liquid Chromatography-MS (LC-MS) | Separation and Quantification | Analysis of free fatty acids, quantification |

| Isotopic Labeling with MS/NMR | Metabolic Tracing | Biosynthetic pathways, metabolic flux |

Table 2. Summary of Analytical Techniques for cis,cis-Tetradeca-5,8-dienoic Acid Research.

Molecular Mechanisms of Biological Activity

Interaction with Cellular Targets (e.g., Enzymes, Receptors)

Research into the specific molecular interactions of cis,cis-tetradeca-5,8-dienoic acid has identified its involvement in the post-translational modification of proteins, particularly within the visual signal transduction cascade. In its activated form, cis,cis-tetradeca-5,8-dienoyl-CoA, the fatty acid has been shown to be one of the acyl groups attached to the N-terminus of the alpha subunit of transducin (Tα) in bovine retinal rods. ebi.ac.uk

Transducin is a heterotrimeric G-protein that plays a crucial role in phototransduction. The N-terminal acylation of its alpha subunit is a critical modification. Analysis of bovine retinal Tα revealed a heterogeneous fatty acylation at the N-terminal glycine (B1666218) residue. ebi.ac.uk Alongside more common fatty acids like lauroyl (C12:0) and myristoyl (C14:0) groups, (cis-Δ5)-tetradecaenoyl (C14:1) and (cis,cis-Δ5,Δ8)-tetradecadienoyl (C14:2) residues were identified. ebi.ac.uk This covalent modification is thought to influence the protein's interaction with other components of the signaling pathway and with the cell membrane. However, this acylation does not permanently anchor the transducin alpha subunit to the membrane, as it can be eluted without the use of detergents. ebi.ac.uk

Modulation of Intracellular Signaling Pathways

Currently, there is a lack of specific scientific literature detailing the modulation of intracellular signaling pathways by this compound.

Effects on Cellular Processes in Model Systems (e.g., in vitro cell lines)

Detailed studies on the effects of this compound on cellular processes in model systems are not extensively available in the current body of scientific research.

Influence on Cell Cycle Progression

No specific research findings on the influence of this compound on cell cycle progression have been identified.

Induction of Programmed Cell Death (Apoptosis)

There are no specific studies available that demonstrate the induction of programmed cell death (apoptosis) by this compound.

DNA Damage Assessment

Scientific data regarding the assessment of DNA damage induced by this compound is not available in the reviewed literature.

Topoisomerase Inhibition Studies

There are no available studies that have investigated the potential of this compound as a topoisomerase inhibitor.

Structure Activity Relationship Sar Studies and Analog Development

Role of Double Bond Position and Stereochemistry

The position and stereochemistry (cis/trans or Z/E) of double bonds are critical determinants of a fatty acid's biological function. The specific cis configuration at the 5th and 8th carbon positions gives cis,cis-tetradeca-5,8-dienoic acid a particular three-dimensional shape that is crucial for its interaction with biological systems. nih.gov

While direct comparative studies on a wide range of isomers of this compound are not extensively documented, the principle is well-established in similar compounds. For instance, in the case of tetradecadienoic acid pheromones, both the geometry and location of the double bonds are paramount for species-specific attraction. Megatomoic acid, the (3E,5Z)-tetradecadienoic acid isomer, is a known pheromone, and its activity is highly dependent on this specific E,Z configuration. nih.govresearchgate.net Any shift in the double bond position or a change from cis to trans geometry would alter the molecule's shape, likely diminishing or eliminating its ability to bind to specific insect receptors. Similarly, the biological activity of vitamin A isomers is profoundly influenced by the cis/trans configuration of the double bonds in their polyene chain. nih.gov This underscores the rule that the precise spatial arrangement dictated by the (5Z,8Z) structure is fundamental to the specific roles of this compound.

Chain Length and Saturation Effects

The biological context for this compound is vividly illustrated in the post-translational modification of proteins, such as the alpha subunit of rod transducin (Tαr), a key protein in the visual signal transduction cascade. Research has shown that the N-terminus of this protein is heterogeneously acylated by a specific group of fatty acids. ebi.ac.uk

This acylation is not random; it involves a select portfolio of fatty acids, including this compound (C14:2). The other fatty acids found on this protein are lauroic acid (C12:0), myristic acid (C14:0), and (cis-Δ5)-tetradecenoic acid (C14:1). ebi.ac.uk This finding highlights the importance of both chain length and degree of saturation. The prevalence of C14 fatty acids suggests an optimal chain length for interaction within the protein's binding pocket, while the variation in saturation (from fully saturated C14:0 to the di-unsaturated C14:2) indicates that the flexibility and conformation conferred by double bonds also modulate the protein's function or localization.

| Fatty Acid Name | Shorthand | Chain Length | Saturation |

|---|---|---|---|

| Lauroic acid | C12:0 | 12 Carbons | Saturated |

| Myristic acid | C14:0 | 14 Carbons | Saturated |

| (cis-Δ5)-Tetradecenoic acid | C14:1 | 14 Carbons | Monounsaturated |

| This compound | C14:2 | 14 Carbons | Diunsaturated |

Design and Synthesis of Hybrid Molecules and Conjugates

To enhance or modify the biological activity of fatty acids, researchers often create hybrid molecules or conjugates, linking the fatty acid to another bioactive molecule like a steroid or forming a large ring structure.

While specific conjugates of this compound with steroids are not widely reported, research on a closely related positional isomer provides significant insight into this strategy. A hybrid molecule was synthesized by conjugating a (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid with oleanolic acid, a natural pentacyclic triterpenoid (B12794562) with a steroid-like structure. mdpi.com This novel compound, (5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid, was evaluated for its biological activity. mdpi.com

The resulting conjugate demonstrated high cytotoxic activity against several human leukemia cell lines and was found to be an inducer of apoptosis. mdpi.com This suggests that combining the dienoic fatty acid moiety with a complex steroidal structure can produce potent anticancer agents, a promising avenue for future drug design.

| Cell Line | Cell Type | Observed Effect |

|---|---|---|

| Jurkat | Leukemia | High cytotoxic activity, apoptosis induction |

| K562 | Leukemia | High cytotoxic activity |

| U937 | Leukemia | High cytotoxic activity |

| HL-60 | Leukemia | High cytotoxic activity |

The transformation of linear molecules like fatty acids into large ring structures, or macrocycles, is a common strategy in medicinal chemistry to enhance stability and receptor-binding affinity. techniques-ingenieur.fr This often involves an intramolecular reaction to form a macrocyclic lactone (a cyclic ester). While this approach is used to create antibiotics, anticancer agents, and immunosuppressants from various natural precursors, specific macrocyclic derivatives synthesized directly from this compound are not prominently featured in available scientific literature.

Computational Modeling for Activity Prediction (e.g., QSAR, Molecular Dynamics)

Computational modeling provides powerful tools for predicting the biological activity of molecules and guiding the design of new analogs. Quantitative Structure-Activity Relationship (QSAR) studies and Molecular Dynamics (MD) simulations are key techniques in this field. mdpi.com

QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activities. nih.govmdpi.com For fatty acids and their derivatives, these descriptors often include hydrophobicity (logP), molar refractivity, and electronic properties, as well as descriptors for shape and electrostatic fields. nih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can create 3D contour maps that visualize which regions of a molecule should be modified to improve activity. frontiersin.org

Molecular dynamics simulations complement QSAR by modeling the dynamic interactions between a ligand, such as a fatty acid, and its biological target (e.g., an enzyme or receptor) over time. These simulations can reveal the stability of the ligand-protein complex, identify key amino acid contacts, and explain how structural changes to the ligand affect its binding affinity. mdpi.comfrontiersin.org

Although specific QSAR and MD simulation studies focused exclusively on this compound are not detailed in the literature, these computational methods are routinely applied to fatty acids and their inhibitors to understand their mechanism of action and to rationally design more potent and selective compounds. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Elucidating Novel Biological Functions

The known role of cis,cis-tetradeca-5,8-dienoic acid as a precursor in the biosynthesis of lipstatin (B1674855) by Streptomyces toxytricini provides a strong foundation for exploring other, as yet undiscovered, biological functions. nih.govresearchgate.netnih.govresearchgate.net The metabolic pathways of fatty acids are complex and interconnected, and it is plausible that this compound participates in other cellular processes.

Future research should focus on identifying and characterizing the enzymes that interact with this compound. As a polyunsaturated fatty acid, it may serve as a signaling molecule, either directly or after conversion to other bioactive compounds, influencing cellular communication and regulation. asm.orgnih.gov The unique positioning of its double bonds could lead to the formation of novel signaling molecules with specific targets and effects. Investigating its incorporation into cellular membranes and the subsequent impact on membrane fluidity and protein function is another critical area of inquiry. vulcanchem.com

Table 1: Potential Areas of Investigation for Novel Biological Functions

| Research Area | Key Questions | Potential Methodologies |

| Cellular Signaling | Does it act as a signaling molecule? What are its downstream targets? | Lipidomics, transcriptomics, proteomics |

| Enzyme Interactions | Which enzymes metabolize this fatty acid? | Enzyme assays, activity-based protein profiling |

| Membrane Biology | How does it affect membrane properties? | Biophysical analysis of model membranes |

| Biosynthetic Pathways | Is it a precursor for other bioactive molecules? | Isotope tracing, metabolomics |

Exploration of Ecological and Interspecies Roles

The roles of fatty acids in ecological interactions are becoming increasingly recognized. Many insects, for instance, utilize fatty acid derivatives as pheromones for communication. researchgate.net Furthermore, fatty acid-amino acid conjugates produced by insects can trigger defense responses in plants, highlighting a complex interplay between species. nih.govtandfonline.comresearchgate.net Given that this compound is produced by a soil bacterium, its potential role in mediating interactions within its ecosystem warrants investigation.

Future studies could explore whether this fatty acid or its derivatives act as signaling molecules in the soil environment, influencing the behavior of other microorganisms, nematodes, or plant roots. It may play a role in symbiotic or pathogenic relationships, or in defense against competing organisms. Investigating the presence of this fatty acid in insects that feed on plants in bacteria-rich environments could also reveal its potential involvement in tritrophic interactions.

Advanced Biotechnological Production for Research Material

A significant bottleneck in studying rare fatty acids like this compound is the limited availability of the pure compound. Developing robust and scalable production methods is therefore a critical step for advancing research. Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, has proven to be a powerful platform for the production of a variety of polyunsaturated fatty acids. nih.govacs.orgresearchgate.netresearchgate.netdtu.dk

Future efforts in this area should focus on identifying the biosynthetic pathway for this compound in Streptomyces toxytricini and heterologously expressing the relevant enzymes in a high-lipid-accumulating host like Yarrowia lipolytica. This could involve a combination of desaturases and elongases that can be engineered to produce this specific fatty acid. nih.gov Additionally, enzymatic synthesis using specific lipases and precursors could provide a cell-free method for its production. ocl-journal.orgmdpi.com

Table 2: Potential Biotechnological Production Strategies

| Production Method | Key Advantages | Challenges |

| Microbial Fermentation | Scalable, sustainable | Identification and optimization of biosynthetic pathway |

| Enzymatic Synthesis | High purity, specific products | Enzyme stability, cost of precursors |

| Metabolic Engineering | High yields, tailored products | Complex genetic modifications, host optimization |

Development of Research Probes and Tools

To fully elucidate the biological roles of this compound, the development of specialized chemical probes and research tools is essential. These tools can be used to track the fatty acid's metabolism, identify its binding partners, and visualize its localization within cells and tissues.

One promising approach is the synthesis of isotopically labeled versions of the molecule (e.g., with deuterium (B1214612) or carbon-13), which can be used in metabolic tracing studies to follow its conversion into other molecules. nih.govbiorxiv.org Another powerful technique is the creation of "clickable" analogs, where an alkyne or azide group is incorporated into the fatty acid. nih.govgbiosciences.comiris-biotech.deresearchgate.net These modified fatty acids can be fed to cells and then detected with high sensitivity and specificity using click chemistry, allowing for the identification of proteins that are modified by this fatty acid. This approach, a form of activity-based protein profiling, can help to uncover novel enzyme activities and signaling pathways. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key identifiers and structural features of cis,cis-Tetradeca-5,8-dienoic acid?

- Answer : The compound is a C14 unsaturated fatty acid with the IUPAC name (5Z,8Z)-tetradeca-5,8-dienoic acid, CAS registry 39039-37-7, and molecular formula C₁₄H₂₄O₂. Structurally, it contains two cis-configured double bonds at positions 5 and 7. Synonyms include Goshuyic acid and C14:2n-8. Confirm identity via nuclear magnetic resonance (NMR) for double-bond geometry and gas chromatography-mass spectrometry (GC-MS) for purity .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

- Answer : Synthesis typically involves catalytic partial hydrogenation of polyunsaturated precursors or Wittig reactions to introduce double bonds. Ensure stereochemical control using palladium or nickel catalysts under inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity with thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) .

Q. How can researchers ensure accurate quantification and characterization of this compound in lipid mixtures?

- Answer : Employ GC-MS with derivatization (e.g., methyl esterification) for volatility. Use reverse-phase HPLC with UV detection (210 nm for conjugated dienes) or evaporative light scattering detectors (ELSD). For structural confirmation, apply ¹H/¹³C NMR with DEPT-135 to distinguish CH₂ and CH₃ groups adjacent to double bonds .

Q. What stability considerations are critical for handling and storing this compound?

- Answer : Store under nitrogen at −20°C to prevent oxidation. Avoid exposure to light, moisture, and reactive oxygen species. Monitor degradation via peroxide value tests. Use amber glass vials with PTFE-lined caps. Stability studies should include accelerated aging under varying temperatures and humidity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in lipid signaling pathways?

- Answer : The cis configuration modulates membrane fluidity and interaction with enzymes like lipoxygenases. Investigate using in vitro assays (e.g., COX/LOX inhibition studies) and molecular dynamics simulations to compare cis vs. trans analogs. Note that bioactivity may vary in model organisms (e.g., murine vs. human cell lines) due to receptor specificity .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Answer : Discrepancies may arise from polymorphic forms or impurities. Replicate measurements using differential scanning calorimetry (DSC) with controlled heating rates (1–5°C/min). Cross-validate with X-ray crystallography for crystalline structure analysis. Publish raw data and experimental conditions (e.g., solvent used for recrystallization) to enhance reproducibility .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

- Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) for IC₅₀ calculations. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ principal component analysis (PCA) or machine learning algorithms (e.g., random forests) to identify confounding variables. Tools like CIS (Community Intercomparison Suite) streamline data aggregation and visualization .

Q. How can metadata frameworks improve reproducibility in studies investigating the ecological impact of this compound?

- Answer : Adopt the ICES metadata guidelines: document sampling protocols (e.g., mesocosm vs. field studies), analytical instrumentation (GC-MS model, column type), and environmental parameters (pH, temperature). Use controlled vocabularies (e.g., ENVO for habitat terms) and include raw data repositories (e.g., Figshare, Zenodo) in publications .

Methodological Best Practices

- Experimental Design : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For lipidomics studies, include negative controls (e.g., solvent-only samples) and biological replicates (n ≥ 3) .

- Data Contradictions : Conduct sensitivity analyses to test robustness of conclusions. Publish null results to mitigate publication bias .

- Safety Protocols : Follow TCI America’s SDS guidelines: use fume hoods for handling, wear nitrile gloves, and dispose of waste via certified hazardous waste programs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.